molecular formula C24H19NO6S B2545867 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114852-70-8

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2545867
CAS No.: 1114852-70-8
M. Wt: 449.48
InChI Key: GVJDVPWWZJFTNE-UHFFFAOYSA-N
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Description

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of interest in the synthesis of novel derivatives with potential biological and chemical properties. For instance, studies have demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, using related phenyl methanone compounds as starting materials. This showcases the compound's role in generating derivatives with significant properties through electrochemical reactions (Largeron & Fleury, 1998).

Catalytic and Reagent Applications

The compound and its derivatives have been investigated for their catalytic activities. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, derived from a related compound, demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of using such compounds in catalysis, offering pathways for sustainable and efficient chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Antioxidant Properties

Derivatives of the compound have been synthesized and assessed for their antioxidant properties. For instance, the synthesis and evaluation of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have shown effective antioxidant power, suggesting the potential use of these molecules due to their promising antioxidant properties. This research underscores the chemical's versatility in generating compounds that could serve as antioxidants (Çetinkaya et al., 2012).

Antimicrobial and Analgesic Activities

Additionally, novel pyridine derivatives synthesized from related compounds have been explored for their antimicrobial activity, indicating variable and modest activity against investigated strains of bacteria and fungi. This suggests the compound's utility in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Moreover, compounds such as (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone have shown potential antitumor activity, highlighting the compound's relevance in medicinal chemistry research (Bhole & Bhusari, 2011).

Mechanism of Action

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-2-29-18-10-7-16(8-11-18)24(26)23-14-25(17-9-12-20-21(13-17)31-15-30-20)19-5-3-4-6-22(19)32(23,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJDVPWWZJFTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.